6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their potential as pharmaceutical agents. The structure features a pyrazole ring fused with a pyrimidine, with an amino group and a carbonitrile substituent that contribute to its reactivity and biological properties.
The compound can be synthesized through various methods, primarily involving the cyclocondensation of 3-aminopyrazoles with carbonitriles or other electrophilic reagents. Recent studies have highlighted innovative synthetic routes that improve yield and selectivity, utilizing microwave-assisted techniques and deep eutectic solvents for enhanced efficiency .
6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is classified as a heterocyclic compound, specifically a pyrazolo-pyrimidine derivative. It is recognized for its potential applications in medicinal chemistry, particularly in developing compounds with antimicrobial and anti-inflammatory properties.
The synthesis of 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves cyclocondensation reactions. A prominent method includes the reaction of 3-aminopyrazoles with malononitrile or other carbonitriles under basic conditions. The use of microwave irradiation has been reported to significantly accelerate these reactions while improving yields compared to conventional heating methods .
The molecular structure of 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile consists of a fused pyrazole and pyrimidine ring system. The presence of an amino group at the 6-position and a carbonitrile group at the 3-position enhances its reactivity.
6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile can participate in various chemical reactions including:
The compound's reactivity is influenced by the electron-withdrawing nature of the carbonitrile group, which enhances nucleophilicity at the amino position. This property can be exploited in synthetic pathways to develop more complex structures.
The mechanism of action for compounds derived from 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile often involves interaction with specific biological targets such as enzymes or receptors. For example, derivatives have been studied for their ability to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways.
Studies have shown that modifications at various positions on the pyrazolo-pyrimidine scaffold can lead to significant changes in biological activity, indicating that fine-tuning these compounds can optimize their therapeutic effects .
6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives have shown promise in various scientific applications:
Recent research continues to explore new derivatives and their biological activities, highlighting the compound's versatility in drug development and therapeutic applications .
6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1784122-07-1) possesses the molecular formula C₇H₅N₅ and a molecular weight of 159.15 g/mol [1] [3]. Its core structure consists of a pyrazole ring fused at bonds a and 5 to a pyrimidine ring, creating a planar, aromatic 10-π-electron system. This electron-delocalized framework exhibits significant dipole moments across the ring system, influencing binding interactions with biological targets. The 3-position is substituted with a strongly electron-withdrawing cyano (-CN) group, while the 6-position features an electron-donating amino (-NH₂) group. This push-pull electronic configuration creates distinct polarization within the scaffold, enhancing hydrogen-bonding capabilities and dipole-dipole interactions.
Table 1: Structural Analogs of 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) |
---|---|---|---|
6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile | 1784122-07-1 | 6-NH₂, 3-CN | 159.15 |
7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile | N/A | 7-NH₂, 6-CN | 159.15 |
6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile | 959106-15-1 | 6-NH₂, 7-CN | 159.15 |
5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile | N/A | 5-NH₂, 6-CN | 159.15 |
6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 1501328-96-6 | 6-NH₂, 3-COOH | 178.15 |
The compound's three-dimensional conformation shows nearly complete coplanarity between the fused rings, with torsion angles of less than 5° between ring atoms. Computational chemistry analyses reveal a moderate topological polar surface area (TPSA) of approximately 80 Ų and a calculated logP value of 0.18 [1] [3], suggesting balanced lipophilicity-hydrophilicity characteristics suitable for cellular permeability. The molecular electrostatic potential map demonstrates significant electron density localization at the ring nitrogen atoms (N2 and N5), the nitrile nitrogen, and the amino group, creating multiple sites for hydrogen bonding and electrostatic interactions. These features collectively enable the molecule to engage with diverse binding pockets, explaining its versatility in medicinal applications.
The strategic placement of the amino group at position 6 and the cyano group at position 3 creates a synergistic pharmacophore with complementary electronic properties. The 6-amino group serves as a crucial hydrogen bond donor, enabling interactions with carbonyl oxygens and carboxylate groups in biological targets. Its primary amine character allows for both hydrogen donation and acceptance, facilitating dual-point binding interactions. Conversely, the 3-cyano group acts as a moderate hydrogen bond acceptor through its nitrile nitrogen, while its linear geometry and compact size enable deep penetration into hydrophobic subpockets inaccessible to bulkier substituents. The cyano group's electron-withdrawing nature also modulates the electron density of the entire ring system, enhancing the hydrogen-donating capability of the 6-amino group through resonance effects.
Table 2: Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
Biological Activity | Key Structural Features | Potency Range | Observed Effects |
---|---|---|---|
Anticancer (Lung Carcinoma) | 2-Methyl, 6-CN | IC₅₀: 1-5 μM | Selective cytotoxicity against A549 cells |
Anticancer (Hepatocellular) | 2-(Furan-2-yl), 6-CN | IC₅₀: 2-10 μM | Inhibition of HepG2 viability |
Antitubercular | 7-(2-Pyridylmethylamine), 6-CN | MIC: <1 μM | Mycobacterium tuberculosis growth inhibition |
Adenosine A2a Receptor Antagonism | 5-Alkylamino, 7-amino, 6-CN | Nanomolar affinity | Immuno-oncology applications |
This specific substitution pattern translates to significant biological activities. Derivatives featuring the 6-amino-3-cyano motif have demonstrated nanomolar antagonism against the adenosine A2a receptor (A2a AR) [2], a promising target in cancer immunotherapy. The 6-amino group forms critical hydrogen bonds with Thr88 and Asn253 residues in the A2a AR binding pocket, while the nitrile interacts with hydrophobic subpockets near Leu85. In anticancer applications, 2-methyl- and 2-(furan-2-yl) derivatives bearing the 6-cyano group exhibit selective cytotoxicity against lung carcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines with IC₅₀ values in the low micromolar range (1-10 μM) without significant toxicity to normal human embryonic kidney cells [2]. For antimycobacterial activity, structural optimization studies reveal that maintaining the 6-cyano group while introducing a 2-pyridylmethylamine moiety at position 7 yields compounds with potent activity against Mycobacterium tuberculosis (MIC <1 μM), highlighting the scaffold's adaptability [6]. The 3-cyano group's metabolic stability compared to ester or carboxamide alternatives further enhances the compound's druglikeness, reducing susceptibility to esterase-mediated hydrolysis.
The medicinal exploration of pyrazolo[1,5-a]pyrimidines began with the discovery of sedative and anxiolytic agents like zaleplon in the 1990s, which featured a 3-amide substituent but lacked the 6-amino-3-cyano motif [7]. Early synthetic approaches relied on cyclocondensation reactions of 5-aminopyrazoles with β-diketones or β-ketoesters, yielding primarily 5,7-disubstituted derivatives without regiochemical precision [4]. The development of 6-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile represents a strategic evolution toward electronically polarized analogs designed for targeted protein interactions. Key innovations in synthetic methodology enabled this shift:
Regioselective Cyclocondensation Strategies: Modern approaches employ 2-[(alkylamino)(methylsulfanyl)methylene]malononitriles as bifunctional reagents that react regioselectively with 5-aminopyrazoles under basic conditions (e.g., tBuOK/DMF) to directly afford 6-cyano-7-aminopyrazolo[1,5-a]pyrimidines [2]. The choice of solvent and base critically controls regiochemistry—solvent-free conditions favor 6-trifluoromethyl isomers, while acetic acid promotes 4-trifluoromethyl derivatives via keto-enol tautomerization [4].
Acid-Catalyzed Ring Closure Optimization: Concentrated sulfuric acid (10-15 mol%) in refluxing acetic acid accelerates dehydration-cyclization steps for sterically hindered intermediates, achieving yields >70% for 6-cyano derivatives [4]. Positional selectivity in subsequent chlorination (using POCl₃) is achieved through steric control, with the 7-position proving more reactive than the 5-position.
Catalytic and Solvent Innovations: Copper(I) chloride catalysis (5 mol%) enables [4+2] cycloadditions between N-propargylic sulfonylhydrazones and sulfonyl azides, forming triazole intermediates that undergo intramolecular Diels-Alder reactions to construct the pyrazolo[1,5-a]pyrimidine core in one pot [4]. Environmentally friendly aqueous solvent systems have also been developed, leveraging supramolecular stabilization of intermediates to achieve 68% yields.
Table 3: Evolution of Synthetic Methods for Pyrazolo[1,5-a]pyrimidines
Synthetic Era | Key Reagents | Conditions | Yield Range | Regiochemical Control |
---|---|---|---|---|
1980s-1990s | β-Diketones, β-Ketoesters | Acetic acid reflux | 40-65% | Low (mixtures common) |
Early 2000s | Ethoxymethylenemalononitrile | DMF, 120°C | 50-75% | Moderate (5 vs 7 subs) |
2010-Present | [(Alkylamino)(methylsulfanyl)methylene]malononitriles | tBuOK/DMF, 80°C | 75-89% | High (6-CN specificity) |
Green Chemistry | β-Halovinyl aldehydes | Pd(OAc)₂/xantphos, H₂O | 65-80% | High (via Heck coupling) |
This synthetic evolution has enabled the targeted exploration of structure-activity relationships (SAR), particularly regarding the 3-cyano and 6-amino groups. Contemporary structure-based drug design leverages the scaffold's capacity to occupy purine-binding sites while introducing tailored substitutions that exploit auxiliary binding pockets. The development of 5-alkylamino-7-aminoazolopyrimidine-6-carbonitriles as nanomolar A2a AR antagonists exemplifies this approach, where the 6-cyano group maintains essential hydrogen bonding while C-3 modifications fine-tune pharmacokinetic properties [2] [6]. Current research focuses on further diversifying the C-5 and C-7 positions while preserving the critical 3-cyano-6-amino pharmacophore to optimize target engagement and drug-like properties.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0